molecular formula C18H25N7O B2930584 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415539-29-4

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2930584
CAS No.: 2415539-29-4
M. Wt: 355.446
InChI Key: BKGBSGWHBIUJFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound with a molecular formula of C18H25N7O and a molecular weight of 355.446

Preparation Methods

The synthesis of 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves several steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with piperazine.

    Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, typically using ethyl halides under basic conditions.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Scientific Research Applications

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor and its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can modulate signaling pathways by interacting with receptors and other proteins involved in cellular processes .

Comparison with Similar Compounds

Similar compounds to 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:

    2-{[4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl]methyl}-5-(trifluoromethyl)-1H-benzimidazole: This compound shares a similar pyrimidine-piperazine structure but differs in the presence of a benzimidazole ring and a trifluoromethyl group.

    4-[4-(2-Pyrimidinyl)piperazin-1-yl]butan-1-ol: This compound also contains a pyrimidine-piperazine structure but has a butanol group instead of a morpholine ring.

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-13-20-17(21-14-15)24-5-7-25(8-6-24)18-19-4-3-16(22-18)23-9-11-26-12-10-23/h3-4,13-14H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKGBSGWHBIUJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.